molecular formula C13H15NO2 B1362570 Ethyl 2-methyl-3-indoleacetate CAS No. 21909-49-9

Ethyl 2-methyl-3-indoleacetate

Cat. No.: B1362570
CAS No.: 21909-49-9
M. Wt: 217.26 g/mol
InChI Key: SLEXJGHKKHQSDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-methyl-3-indoleacetate, also known as ethyl 2-(2-methyl-1H-indol-3-yl)acetate, is a substituted 1H-indole . It is used as a reactant for the preparation of hydroxamate derivatives as HDAC inhibitors with anticancer activity and for the stereoselective preparation of AG-041R, a potent Gastrin/CCK-B Receptor Antagonist .


Synthesis Analysis

The synthesis of this compound from 2-Propenoic acid, 3-[2-[(Z)-(1-(phenylseleno)ethylidene)amino]phenyl]-, ethyl ester has been reported .


Molecular Structure Analysis

The empirical formula of this compound is C13H15NO2, and its molecular weight is 217.26 . The linear formula is C13H15NO2 .


Chemical Reactions Analysis

This compound is used as a reactant for the preparation of hydroxamate derivatives as HDAC inhibitors with anticancer activity and for the stereoselective preparation of AG-041R, a potent Gastrin/CCK-B Receptor Antagonist .


Physical and Chemical Properties Analysis

This compound has a boiling point of 195-196 °C/3.5 mmHg (lit.), a density of 1.11 g/mL at 25 °C (lit.), and a refractive index n20/D of 1.571 (lit.) .

Scientific Research Applications

Synthesis and Chemical Reactions

Ethyl 2-methyl-3-indoleacetate is involved in various chemical reactions and synthesis processes. For instance, ethyl acylindole-2-carboxylates, a category that includes this compound, undergo reactions with thallium trinitrate (TTN) in different solvents. These reactions lead to the formation of methyl indoleacetate derivatives through a Favorskii-type rearrangement reaction. This process has applications in the synthesis of complex organic compounds like lysergic acid (Tani et al., 1994).

Role in Natural Processes

This compound has been identified as an artifact in ethanol extracts of corn kernels. This compound's formation during ethanol extraction suggests it may play a role in the natural metabolic processes of plants (Fukui et al., 1957).

Safety and Hazards

Ethyl 2-methyl-3-indoleacetate is classified as an irritant. It may cause skin and eye irritation, and may be harmful if inhaled. Safety measures include avoiding dust formation, avoiding contact with skin and eyes, and using personal protective equipment .

Biochemical Analysis

Biochemical Properties

Ethyl 2-methyl-3-indoleacetate plays a significant role in biochemical reactions, particularly in the synthesis of hydroxamate derivatives. These derivatives act as HDAC inhibitors, which are crucial in regulating gene expression by modifying the acetylation status of histones . The compound interacts with enzymes such as HDACs, inhibiting their activity and leading to increased acetylation of histones. This interaction can result in the activation of tumor suppressor genes and the inhibition of cancer cell proliferation .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting HDACs, the compound can alter the acetylation status of histones, leading to changes in gene expression . This can result in the activation of tumor suppressor genes and the suppression of oncogenes, ultimately inhibiting cancer cell proliferation and inducing apoptosis . Additionally, the compound may affect cell signaling pathways involved in cell growth and differentiation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with HDACs. By binding to the active site of these enzymes, the compound inhibits their activity, leading to increased acetylation of histones . This change in acetylation status can alter the chromatin structure, making it more accessible for transcription factors and other regulatory proteins . As a result, the expression of genes involved in cell cycle regulation, apoptosis, and differentiation can be modulated .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in gene expression and cellular function, particularly in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit HDAC activity and induce changes in gene expression without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to the synthesis of hydroxamate derivatives . The compound interacts with enzymes such as HDACs, leading to the inhibition of their activity and subsequent changes in gene expression . Additionally, the compound may affect metabolic flux and metabolite levels, particularly in cancer cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interaction with transporters and binding proteins . The compound can be transported across cell membranes and distributed to different cellular compartments, where it exerts its effects on HDAC activity and gene expression . The localization and accumulation of the compound within specific tissues can also impact its therapeutic efficacy and toxicity .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interaction with HDACs and other biomolecules, ultimately affecting its ability to modulate gene expression and cellular function .

Properties

IUPAC Name

ethyl 2-(2-methyl-1H-indol-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-3-16-13(15)8-11-9(2)14-12-7-5-4-6-10(11)12/h4-7,14H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLEXJGHKKHQSDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(NC2=CC=CC=C21)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20314853
Record name Ethyl 2-methyl-3-indoleacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20314853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21909-49-9
Record name 21909-49-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289352
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 2-methyl-3-indoleacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20314853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-methyl-3-indoleacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-methyl-3-indoleacetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-methyl-3-indoleacetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-methyl-3-indoleacetate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Ethyl 2-methyl-3-indoleacetate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-methyl-3-indoleacetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-methyl-3-indoleacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.